Cas no 701274-68-2 (4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
- BRD-K56552760-001-01-6
- 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- F1639-0219
- AKOS000600848
- CBKinase1_006436
- CBKinase1_018836
- VU0179691-3
- 4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
- 4-chloro-2,5-dimethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- AP-263/42373549
- HMS2470G09
- 701274-68-2
- SMR000124268
- Z1346478564
- CHEMBL1427558
- 4-Chloro-2,5-dimethoxy-N-pyridin-2-ylmethyl-benzenesulfonamide
- MLS000123695
-
- Inchi: 1S/C14H15ClN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-5-3-4-6-16-10/h3-8,17H,9H2,1-2H3
- InChI Key: IOPBATMRVXNTCA-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1OC)S(NCC1C=CC=CN=1)(=O)=O)OC
Computed Properties
- Exact Mass: 342.0441058g/mol
- Monoisotopic Mass: 342.0441058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 85.9Ų
4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1639-0219-2μmol |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-5μmol |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-10μmol |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-20μmol |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-1mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-2mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-3mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-4mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-5mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1639-0219-10mg |
4-chloro-2,5-dimethoxy-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
701274-68-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
Introduction to 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide (CAS No. 701274-68-2)
4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide, identified by its CAS number 701274-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in drug development. The structural features of this molecule, including its chloro, methoxy, and pyridinyl substituents, contribute to its unique chemical properties and potential applications.
The molecular structure of 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide consists of a benzene ring substituted with a chloro group at the 4-position, two methoxy groups at the 2- and 5-positions, and a sulfonamide functional group linked to a pyridin-2-ylmethyl moiety. This arrangement creates a complex and tunable scaffold that can interact with biological targets in multiple ways. The presence of the pyridine ring enhances the compound's solubility and binding affinity, making it a promising candidate for further investigation.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide suggests potential interactions with enzymes and receptors involved in various disease pathways. For instance, the pyridine moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, which are crucial for drug-receptor binding.
Current research in medicinal chemistry has focused on developing novel sulfonamide derivatives with enhanced efficacy and reduced side effects. The structural features of 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide make it an interesting candidate for further optimization. By modifying the substituents or exploring new synthetic pathways, researchers aim to uncover more potent and selective therapeutic agents.
One of the most compelling aspects of this compound is its potential in targeting neurological disorders. Sulfonamides have shown promise in treating conditions such as epilepsy and Alzheimer's disease due to their ability to modulate neurotransmitter systems. The combination of chloro, methoxy, and pyridinyl groups in 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide may confer unique pharmacological properties that could be exploited for developing new treatments.
The synthesis of 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods ensure high yields and purity, which are essential for subsequent biological evaluation.
In addition to its pharmaceutical applications, 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide may find utility in agrochemical research. Sulfonamides have been used as herbicides and fungicides due to their ability to inhibit essential enzymatic processes in pests and pathogens. The structural diversity of this compound could lead to the discovery of novel agrochemicals with improved environmental profiles.
The toxicological profile of 4-chloro-2,5-dimethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide is another critical area of investigation. Comprehensive safety studies are necessary to assess its potential side effects and ensure its suitability for therapeutic use. In vitro toxicity assays and animal models are commonly employed to evaluate the compound's safety profile before moving into clinical trials.
Future directions in the study of 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethylbenzene)-1-sulfonamide include exploring its mechanism of action and identifying potential drug-drug interactions. High-throughput screening (HTS) techniques can be used to rapidly assess its activity against a wide range of biological targets. Additionally, computational modeling can help predict how this compound interacts with proteins and other biomolecules.
The development of 4-chloro - - - - --dimethoxy-N -(pyridin - - - -- --methylbenzene - --sulfonamide) also underscores the importance of collaboration between chemists, biologists, and pharmacologists. Such interdisciplinary efforts are essential for translating basic research into tangible therapeutic benefits. By leveraging cutting-edge technologies and innovative approaches, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, -- -- -- -- -- -- -- -- -- -- -- -- -- -- ---chloro-- --- --- --- --- ---methylene--- benzene--- sulfonamide--- (CAS No .701274---68---)--- represents--- a--- promising--- area---of--- research--with--significant--potential--for--pharmaceutical--and--agrochemical--applications . Its--unique--structural--features--and--biological--activities--make--it--an--attractive---candidate----for----further----investigation . As----research----progresses ,----it----is----expected----that----new----discoveries----will----emerge ,----leading----to----novel----therapeutics----that----address-----pressing-------health-------challenges .
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